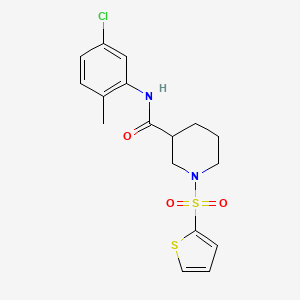![molecular formula C27H24FN3O3S B11344799 5-(3-fluoro-4-methylphenyl)-N-{3-[(2-phenylethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide](/img/structure/B11344799.png)
5-(3-fluoro-4-methylphenyl)-N-{3-[(2-phenylethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-fluoro-4-methylphenyl)-N-{3-[(2-phenylethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a fluoro-methylphenyl group, a carbamoyl-substituted cyclopenta[b]thiophene, and an oxazole carboxamide moiety, making it a subject of interest for researchers exploring new chemical entities with diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-fluoro-4-methylphenyl)-N-{3-[(2-phenylethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the Oxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
Introduction of the Cyclopenta[b]thiophene Moiety: This step may involve a cyclization reaction of a thiophene derivative with a suitable dienophile under conditions such as reflux in an appropriate solvent.
Attachment of the Carbamoyl Group: This can be done via a coupling reaction using reagents like carbonyldiimidazole (CDI) or other coupling agents.
Final Assembly: The final step involves coupling the fluoro-methylphenyl group with the previously synthesized intermediate under conditions such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be performed on the oxazole ring or the carbamoyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluoro-methylphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogenating agents, nitrating agents
Major Products
Oxidation: Oxidized thiophene derivatives
Reduction: Reduced oxazole or carbamoyl derivatives
Substitution: Functionalized aromatic derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study various biochemical pathways. Its structural features make it a candidate for binding studies with proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its diverse functional groups suggest it may interact with multiple biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 5-(3-fluoro-4-methylphenyl)-N-{3-[(2-phenylethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide is likely to involve interactions with specific molecular targets such as enzymes, receptors, or ion channels. The compound’s structure suggests it could modulate biological pathways by binding to active sites or allosteric sites on proteins, thereby influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- **5-(3-fluoro-4-methylphenyl)-N-{3-[(2-phenylethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide
- **5-(3-chloro-4-methylphenyl)-N-{3-[(2-phenylethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide
- **5-(3-bromo-4-methylphenyl)-N-{3-[(2-phenylethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide
Uniqueness
The presence of the fluoro group in this compound imparts unique electronic properties that can influence its reactivity and biological activity. This makes it distinct from its chloro and bromo analogs, which may exhibit different chemical and biological behaviors.
Properties
Molecular Formula |
C27H24FN3O3S |
|---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
5-(3-fluoro-4-methylphenyl)-N-[3-(2-phenylethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C27H24FN3O3S/c1-16-10-11-18(14-20(16)28)22-15-21(31-34-22)25(32)30-27-24(19-8-5-9-23(19)35-27)26(33)29-13-12-17-6-3-2-4-7-17/h2-4,6-7,10-11,14-15H,5,8-9,12-13H2,1H3,(H,29,33)(H,30,32) |
InChI Key |
XQUYLXMGUAFKAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)NCCC5=CC=CC=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-butyl-4-{1-[4-(3,5-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11344723.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11344736.png)
![Methyl 2-methyl-3-[({1-[(2-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11344751.png)
![methyl 2-{[(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate](/img/structure/B11344755.png)
![N-(4-methylbenzyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11344759.png)
![1-[(4-methylbenzyl)sulfonyl]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}piperidine-4-carboxamide](/img/structure/B11344762.png)
![N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-4-nitrobenzamide](/img/structure/B11344766.png)
![2-(2-fluorophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide](/img/structure/B11344771.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]propanamide](/img/structure/B11344778.png)
![3-ethoxy-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide](/img/structure/B11344779.png)

![(4-Benzylpiperazin-1-yl)[5-(4-methylphenyl)-1,2-oxazol-3-yl]methanone](/img/structure/B11344787.png)
![N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-methylpropanamide](/img/structure/B11344792.png)
![N-methyl-N-phenyl-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11344802.png)
